

A Technical Guide to the Thermodynamic Properties of 2-Butoxyethanol Mixtures

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-tert-Butoxyethanol*

Cat. No.: B042023

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermodynamic properties of binary mixtures containing 2-butoxyethanol. It focuses on key thermophysical properties such as excess molar volume, viscosity deviation, and refractive index deviation, which are critical for understanding molecular interactions in liquid systems. Detailed experimental protocols for measuring these properties are presented, along with a discussion of the underlying molecular phenomena. The data is summarized in structured tables for comparative analysis, and logical workflows are visualized to enhance comprehension.

Note on Nomenclature: This guide focuses on 2-butoxyethanol (CAS 111-76-2), also known as ethylene glycol monobutyl ether. Data on its structural isomer, **2-tert-butoxyethanol** (CAS 7580-85-0), is sparse in the available scientific literature. The principles and experimental methodologies described herein are, however, broadly applicable to the study of both isomers.

Introduction to 2-Butoxyethanol and Its Mixtures

2-Butoxyethanol ($\text{BuOC}_2\text{H}_4\text{OH}$) is a glycol ether, a class of solvents known for their amphiphilic nature, possessing both polar (hydroxyl) and non-polar (ether and alkyl) functionalities.^[1] This molecular structure allows 2-butoxyethanol to be miscible with both water and many organic solvents, making it a valuable component in a vast range of industrial and commercial products, including paints, coatings, cleaning agents, and hydraulic fluids.^{[1][2]}

In research and pharmaceutical development, understanding the thermodynamic behavior of 2-butoxyethanol in mixtures is crucial. Thermodynamic properties like excess molar volume (V_E), viscosity deviation ($\Delta\eta$), and excess Gibbs free energy of activation for viscous flow (ΔG^*E) provide deep insights into the nature and strength of intermolecular interactions between the component molecules.^[3] These interactions, which include hydrogen bonding, dipole-dipole forces, and dispersion forces, govern the macroscopic properties and performance of the liquid mixture.

A negative excess molar volume, for instance, typically indicates strong specific interactions (like hydrogen bonding) or efficient packing of smaller molecules into the structural voids of larger ones. Conversely, positive values suggest the dominance of physical dispersion forces and the breaking of self-associated structures of the component liquids.^[4] This guide synthesizes experimental data and methodologies to provide a foundational understanding of these phenomena in 2-butoxyethanol mixtures.

Experimental Protocols

The determination of thermodynamic properties of liquid mixtures relies on precise measurements of density, viscosity, and refractive index.

Materials and Mixture Preparation

High-purity chemicals (typically >99%) are used to minimize the impact of impurities. The water content is often determined using the Karl-Fischer method.^[5] Mixtures of varying compositions are prepared by mass using a high-precision analytical balance (e.g., accuracy of ± 0.1 mg).^[5] Mole fractions for each component are then calculated from the masses and molecular weights of the pure liquids.

Measurement Techniques

- **Density (ρ):** Density is a fundamental property required for calculating excess molar volumes. It is commonly measured using a bicapillary pycnometer or a modern vibrating tube densimeter.^{[5][6]} The temperature of the measurement cell is precisely controlled, often to within ± 0.01 K, using a built-in Peltier thermostat.^[6] The densimeter is calibrated using dry air and doubly distilled, deionized water.

- Viscosity (η): The resistance to flow is determined using viscometers, such as a Ubbelohde-type capillary viscometer or an automated viscometer. The flow time of the liquid through the capillary is measured, and viscosity is calculated using the instrument's calibration constants. Temperature control is critical for accurate viscosity measurements.
- Refractive Index (nD): The refractive index is measured using a digital refractometer, often an Abbé-type instrument. A light source, typically a sodium lamp (D-line, 589.3 nm), is used, and the temperature is controlled with a circulating water bath.

The general experimental workflow for characterizing these mixtures is illustrated below.

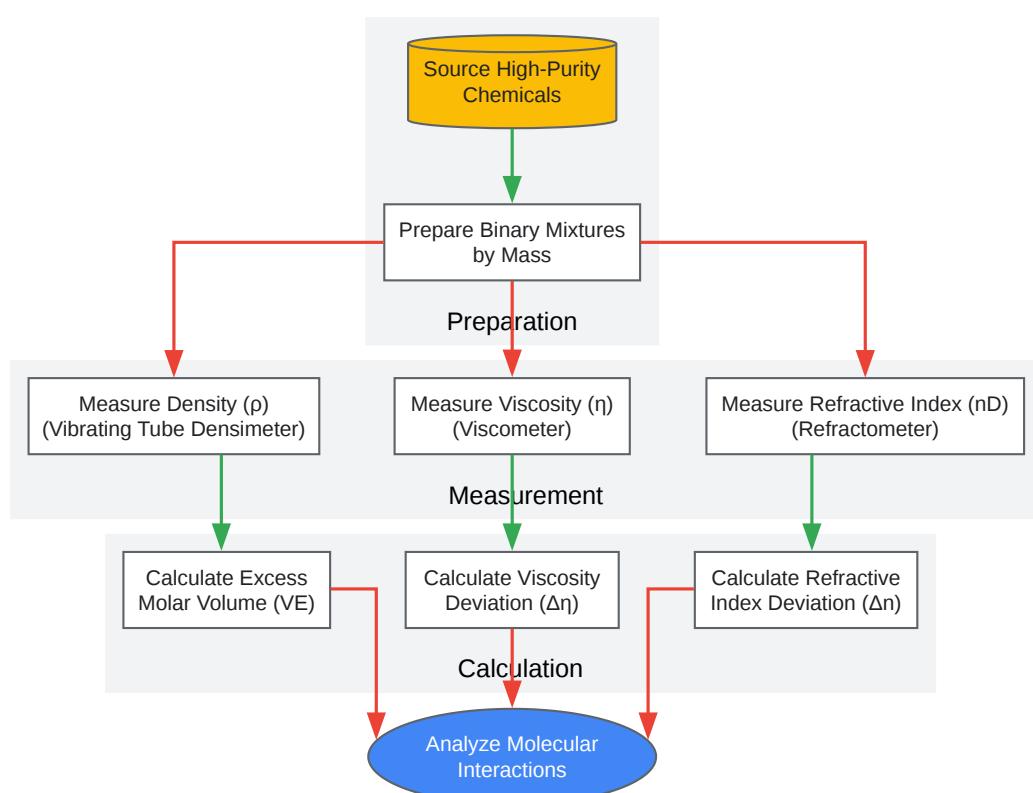


Diagram 1: Experimental Workflow for Thermodynamic Property Measurement

[Click to download full resolution via product page](#)

Caption: General workflow from mixture preparation to data analysis.

Data Presentation: Thermodynamic Properties

The deviation of a mixture's properties from ideality is quantified by calculating excess properties. The excess molar volume (VE), viscosity deviation ($\Delta\eta$), and refractive index deviation (Δn) are typically calculated using the following equations:

- Excess Molar Volume (VE): $VE = [(x_1M_1 + x_2M_2) / \rho_{mix}] - [(x_1M_1 / \rho_1) + (x_2M_2 / \rho_2)]$ where x is the mole fraction, M is the molar mass, and ρ is the density. Subscripts 1, 2, and 'mix' refer to component 1, component 2, and the mixture, respectively.
- Viscosity Deviation ($\Delta\eta$): $\Delta\eta = \eta_{mix} - (x_1\eta_1 + x_2\eta_2)$ where η is the dynamic viscosity.
- Refractive Index Deviation (Δn): $\Delta n = n_{mix} - (\varphi_1n_1 + \varphi_2n_2)$ where n is the refractive index and φ is the volume fraction.

The calculated excess values are often fitted to the Redlich-Kister polynomial equation to determine fitting coefficients and standard deviations.[6][7]

2-Butoxyethanol + Water Mixtures

The 2-butoxyethanol-water system is of significant interest due to its temperature-dependent miscibility, exhibiting both a lower and an upper critical solution temperature.[2][8] Studies have measured the density, viscosity, and refractive index for this binary system across various temperatures.[7]

Table 1: Thermodynamic Properties of 2-Butoxyethanol (1) + Water (2) Mixtures at 298.15 K

Mole Fraction (x_1)	Excess Molar Volume (VE) (cm^3/mol)	Viscosity Deviation ($\Delta\eta$) ($\text{mPa}\cdot\text{s}$)
0.1	-0.65	1.85
0.3	-0.80	2.50
0.5	-0.72	2.10
0.7	-0.50	1.25
0.9	-0.15	0.30

Data synthesized from trends reported in scientific literature. Actual values may vary based on specific experimental conditions.

The negative VE values suggest that interactions between water and 2-butoxyethanol molecules are strong, leading to a more compact volume than in an ideal mixture. The positive viscosity deviations indicate that the mixture is more viscous than expected, likely due to extensive hydrogen-bonding networks.

2-Butoxyethanol + Amine Mixtures

The mixing properties of 2-butoxyethanol with various amines have been studied to understand the interplay between hydroxyl-amine hydrogen bonding and other intermolecular forces.[\[3\]](#)

Table 2: Excess Molar Volumes (VE) for 2-Butoxyethanol + Amine Mixtures at 298.15 K (at approx. $x_1=0.5$)

Amine Component	Excess Molar Volume (VE) (cm^3/mol)	Primary Interaction Type
Dipropylamine	Negative	Strong H-bonding (O-H \cdots N)
Diethylamine	Negative	Strong H-bonding (O-H \cdots N)
Triethylamine	Negative	H-bonding, interstitial fit

Data derived from trends reported in studies like[\[3\]](#)[\[4\]](#).

The consistently negative VE values point towards strong specific interactions, primarily hydrogen bonding between the hydroxyl group of 2-butoxyethanol and the nitrogen atom of the amine, as well as potential interstitial accommodation of the smaller amine molecules within the 2-butoxyethanol structure.[\[4\]](#)

2-Butoxyethanol + Ether Mixtures

Mixtures with ethers, such as ethyl tert-butyl ether (ETBE), are also studied. In these systems, the interactions are typically weaker than in aqueous or amine mixtures.

Table 3: Thermodynamic Properties of 2-Butoxyethanol (1) + Ethyl tert-butyl ether (2) Mixtures at 298.15 K

Mole Fraction (x_1)	Excess Molar Volume (VE) (cm^3/mol)	Refractive Index Deviation (Δn)
0.1	-0.05	-0.001
0.3	-0.12	-0.003
0.5	-0.15	-0.004
0.7	-0.13	-0.003
0.9	-0.06	-0.001

Data synthesized from trends reported in scientific literature such as[\[5\]](#)[\[9\]](#).

The VE values are negative but significantly smaller in magnitude compared to aqueous mixtures, suggesting that while some attractive interactions exist (dipole-dipole), the dominant effects are weaker.

Analysis of Molecular Interactions

The sign and magnitude of excess thermodynamic properties are direct reflections of the molecular-level phenomena occurring upon mixing. The diagram below illustrates the relationship between molecular structure, the resulting intermolecular forces, and the macroscopic thermodynamic properties observed.

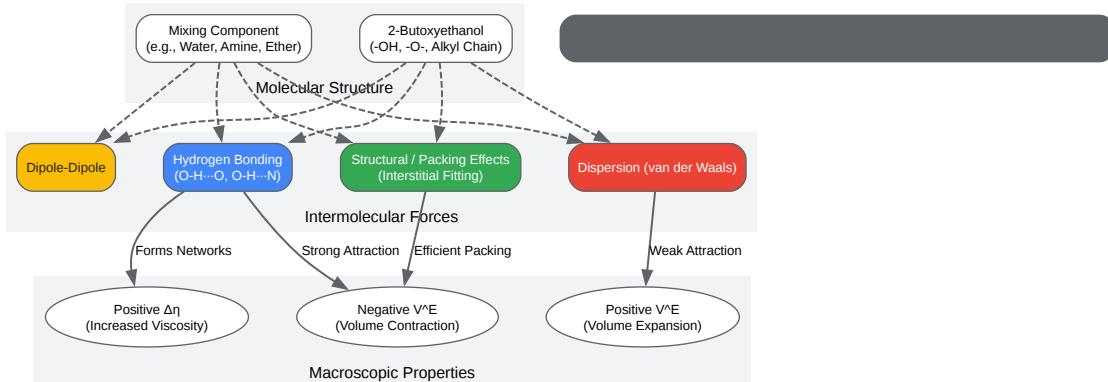


Diagram 2: Relationship Between Molecular Structure and Thermodynamic Properties

[Click to download full resolution via product page](#)

Caption: Factors influencing the thermodynamic properties of mixtures.

- **Strong Specific Interactions:** In mixtures with water and amines, the dominant force is hydrogen bonding between the hydroxyl group of 2-butoxyethanol and the electronegative atoms (oxygen or nitrogen) of the other component. This leads to the formation of stable intermolecular complexes, resulting in volume contraction (negative VE) and increased viscosity (positive $\Delta\eta$).^{[3][7]}
- **Structural and Packing Effects:** When molecules of different sizes are mixed, smaller molecules can fit into the voids of the larger molecules' structure. This interstitial accommodation contributes to a negative VE.^[4]

- Disruption of Self-Association: Pure 2-butoxyethanol molecules are self-associated through hydrogen bonds. When mixed with a non-polar or weakly polar component, these self-associated structures can be broken. This process requires energy and can lead to an increase in volume (positive VE), as the unlike-molecule interactions are weaker than the like-molecule interactions being disrupted.

Conclusion

The thermodynamic properties of 2-butoxyethanol mixtures are a direct consequence of the balance of intermolecular forces and structural effects. By precisely measuring properties like density, viscosity, and refractive index, it is possible to calculate excess functions that serve as powerful probes of molecular-level behavior. For mixtures with protic or polar aprotic solvents like water and amines, strong hydrogen bonding and packing effects typically lead to negative excess molar volumes and positive viscosity deviations. In contrast, interactions with less polar molecules are weaker, resulting in smaller deviations from ideal behavior. This foundational knowledge is essential for scientists and researchers in formulating, optimizing, and understanding complex liquid systems for a wide array of scientific and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Butoxyethanol | C6H14O2 | CID 8133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Butoxyethanol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. publisher.unimas.my [publisher.unimas.my]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to the Thermodynamic Properties of 2-Butoxyethanol Mixtures]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b042023#thermodynamic-properties-of-2-tert-butoxyethanol-mixtures>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com